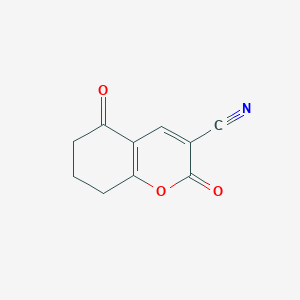

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a chemical compound belonging to the benzopyran family

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can lead to a wide range of functionalized benzopyran derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is in the development of anticancer agents. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines.

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds derived from this structure have shown IC₅₀ values (the concentration required to inhibit cell growth by 50%) as low as 0.4 μg/mL against MCF-7 breast cancer cells, comparable to well-known chemotherapeutics like doxorubicin .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. A notable approach involves multi-component reactions using dimedone and various aldehydes to generate a library of chromene derivatives with enhanced biological profiles . This method not only streamlines synthesis but also allows for the exploration of structure-activity relationships.

Organic Photovoltaics

Recent research indicates potential applications of this compound in organic photovoltaic devices. Its unique electronic properties can be leveraged to improve the efficiency of solar cells by acting as a light-harvesting component or electron donor .

Fluorescent Probes

The compound can also be utilized as a fluorescent probe due to its ability to exhibit strong photoluminescence. This property makes it suitable for applications in bioimaging and sensing technologies .

Anticancer Compound Development

A study conducted by Alblewi et al. (2019) synthesized several derivatives based on the chromene scaffold and evaluated their anticancer activities against multiple cell lines including HeLa and MCF-7. The results indicated that specific substitutions on the chromene structure significantly enhanced cytotoxicity and selectivity towards cancer cells .

| Compound | IC₅₀ (μg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 30 | 0.4 | MCF-7 |

| Compound 31 | 3.8 | HeLa |

| Vinblastine | 6.1 | HeLa |

Synthesis Methodology

Research has shown that employing a one-pot synthesis strategy for generating chromene derivatives can lead to high yields and reduced reaction times. This methodology has been pivotal in advancing the production of compounds for further pharmacological testing .

Mecanismo De Acción

The mechanism by which 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

2H-1-Benzopyran-3-carbonitrile, 2-oxo-: This compound shares a similar core structure but differs in the functional groups attached, leading to different reactivity and applications.

2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo-:

2H-1-Benzopyran-3(5H)-one, 6,7,8,8a-tetrahydro-5,5,8a-trimethyl-: Another related compound with distinct functional groups that influence its behavior in chemical reactions.

Uniqueness

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse research fields highlight its significance.

Actividad Biológica

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-component reactions. For example, dimedone reacts with various aromatic aldehydes and ethyl acetoacetate under specific catalytic conditions to yield chromene derivatives. These reactions are facilitated by the presence of triethylamine in ethanol, leading to the formation of the desired compound along with other derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Line Studies : The compound demonstrated significant anti-proliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. In particular, compounds derived from this chromene exhibited IC50 values lower than those of standard chemotherapeutics such as doxorubicin .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may disrupt mitochondrial integrity leading to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

- Inhibition Studies : It showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. For example, it exhibited MIC values ranging from 15.625 µg/mL to 62.5 µg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of electron-withdrawing groups | Enhances anticancer activity |

| Substituents on the phenyl ring | Critical for cytotoxic effects |

| Configuration at the carbon atom | Affects binding affinity to target proteins |

Studies indicate that modifications in substituents significantly alter the compound's effectiveness against various biological targets .

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 cells. Morphological assessments indicated apoptotic features such as chromatin condensation and membrane blebbing .

- Antimicrobial Efficacy : Another investigation assessed its efficacy against biofilms formed by Staphylococcus epidermidis. The results indicated a significant reduction in biofilm biomass compared to untreated controls .

Propiedades

IUPAC Name |

2,5-dioxo-7,8-dihydro-6H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-5-6-4-7-8(12)2-1-3-9(7)14-10(6)13/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOPGVASYVXMMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)O2)C#N)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.